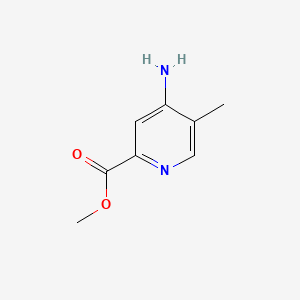

Methyl 4-amino-5-methylpyridine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-amino-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBDALIONVCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Structural Analysis of Methyl 4-amino-5-methylpyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of Methyl 4-amino-5-methylpyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine-based ring systems are foundational in drug design, influencing pharmacological activity and leading to broad-spectrum therapeutic agents.[1][2] This document moves beyond a simple listing of techniques, offering a rationale-driven narrative that explains the causality behind experimental choices in spectroscopy and crystallography. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility. The guide culminates in a detailed examination of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, presenting a holistic structural portrait of the molecule.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[1][3] Its presence is critical in drugs targeting a wide array of diseases, including cancer, HIV/AIDS, tuberculosis, and hypertension.[1] The versatility of the pyridine scaffold allows for extensive functionalization, enabling medicinal chemists to modulate the electronic and lipophilic properties of drug candidates to optimize efficacy, bioavailability, and safety profiles.[3] Methyl 4-amino-5-methylpyridine-2-carboxylate serves as a key intermediate and a valuable building block in the synthesis of more complex pharmaceutical agents.[3][4] A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel therapeutics. This guide provides the analytical workflows and expert interpretations necessary to achieve this comprehensive structural understanding.

Core Analytical Workflow for Structural Elucidation

The definitive structural analysis of a novel or key organic molecule like Methyl 4-amino-5-methylpyridine-2-carboxylate relies on a multi-technique approach. Each technique provides a unique piece of the structural puzzle. The synergy between spectroscopic and crystallographic methods is essential for unambiguous characterization.

Herein lies the logical workflow for a comprehensive structural analysis:

Caption: A logical workflow for the structural elucidation of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity Methyl 4-amino-5-methylpyridine-2-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without containing protons that would obscure the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard experiments include:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for assigning specific signals to their respective atoms within the molecular structure.

-

Data Interpretation and Expected Resonances

The structure of Methyl 4-amino-5-methylpyridine-2-carboxylate suggests a distinct set of signals. Based on published data for similar aminopyridine derivatives, the following table summarizes the expected chemical shifts.[5][6]

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Correlations |

| Pyridine-H (C3-H) | ~6.5 - 7.0 (singlet) | ~105 - 110 | Shielded by the adjacent amino group. Expected to show HSQC correlation to the C3 carbon. |

| Pyridine-H (C6-H) | ~7.8 - 8.2 (singlet) | ~145 - 150 | Deshielded due to proximity to the electronegative nitrogen and the ester group. HSQC correlation to C6. |

| Amino (-NH₂) | ~5.0 - 6.0 (broad singlet) | N/A | Broad signal due to quadrupole broadening and potential hydrogen exchange. Position is solvent-dependent. |

| Methyl (Pyridine-CH₃) | ~2.2 - 2.4 (singlet) | ~18 - 20 | Aliphatic methyl group attached to the aromatic ring. |

| Methyl (Ester-OCH₃) | ~3.8 - 4.0 (singlet) | ~52 - 55 | Protons on the methyl group of the ester function. |

| Carboxylate (C=O) | N/A | ~165 - 170 | Quaternary carbon, will not appear in ¹H NMR. Typically a weaker signal in ¹³C NMR. |

| Quaternary Carbons (C2, C4, C5) | N/A | C2: ~158-162, C4: ~155-159, C5: ~118-122 | These carbons are identified by the absence of signals in a DEPT-135 experiment. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Sample Preparation

-

Solid Sample (KBr Pellet): Mix a small amount of the compound (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation and Characteristic Vibrations

The FTIR spectrum provides a molecular "fingerprint." For Methyl 4-amino-5-methylpyridine-2-carboxylate, key vibrational bands are expected.[7][8][9][10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch (Amino) | 3450 - 3300 | Medium-Strong | Confirms the presence of the primary amine (-NH₂). Often appears as a doublet. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Weak | Corresponds to the methyl groups (-CH₃). |

| C=O Stretch (Ester) | 1730 - 1710 | Strong | A very strong and sharp absorption, indicative of the carboxylate ester. |

| N-H Bend (Amino) | 1650 - 1580 | Medium-Strong | The scissoring vibration of the -NH₂ group.[10] |

| C=C and C=N Stretch (Ring) | 1600 - 1450 | Medium-Strong | Aromatic ring skeletal vibrations. |

| C-O Stretch (Ester) | 1300 - 1100 | Strong | Corresponds to the C-O single bond of the ester group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Experimental Protocol: Ionization and Analysis

-

Ionization: The choice of ionization method is crucial.

-

Electron Impact (EI): A hard ionization technique that provides extensive fragmentation, useful for library matching and structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a clear determination of the molecular weight.[11][12]

-

-

Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Data Interpretation: Molecular Ion and Fragmentation Pathways

The mass spectrum of Methyl 4-amino-5-methylpyridine-2-carboxylate (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ) will show characteristic peaks.

-

Molecular Ion Peak (M⁺) or [M+H]⁺: The peak at m/z 166 (EI) or 167 (ESI) confirms the molecular weight of the compound.

-

Key Fragmentation: Pyridine carboxylic acid esters exhibit unique fragmentation behaviors.[13][14] Common fragmentation pathways include:

Caption: Plausible MS fragmentation pathways for the target molecule.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for chemical structure, single-crystal X-ray diffraction provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[15][16][17]

Experimental Workflow: From Crystal to Structure

-

Crystal Growth: Grow single crystals of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.[16] The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is then used to solve and refine the atomic positions, yielding the final crystal structure.[16]

Anticipated Structural Features

The crystal structure will definitively confirm:

-

Planarity: The pyridine ring is expected to be largely planar.

-

Bond Lengths and Angles: Will provide insight into the electronic nature of the molecule, such as the degree of delocalization within the ring and the influence of the electron-donating amino group and electron-withdrawing ester group.

-

Intermolecular Interactions: Will reveal hydrogen bonding patterns (e.g., between the amino group of one molecule and the ester oxygen or pyridine nitrogen of another) and potential π-π stacking interactions between pyridine rings, which govern the crystal packing.[18][19]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of Methyl 4-amino-5-methylpyridine-2-carboxylate is a prime example of the necessity of a multi-faceted analytical approach. NMR spectroscopy defines the C-H framework and connectivity, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation clues. Ultimately, single-crystal X-ray diffraction delivers the unequivocal three-dimensional structure. By integrating the data from each of these techniques, researchers can achieve a comprehensive and validated understanding of the molecule's structure, which is the foundational first step in its application in drug discovery and development.[3]

References

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1). Retrieved from [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry. Retrieved from [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements. Retrieved from [Link]

-

Yokohama, Y., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. Retrieved from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (2005). ResearchGate. Retrieved from [Link]

-

Insights into Synthesis, Crystal Structure, Bioactivity and Computational Studies of Cu(II) and Zn(II) Carboxylates Containing Aminopyridine. (2023). ResearchGate. Retrieved from [Link]

-

X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate. Retrieved from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (2023). ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. Retrieved from [Link]

-

El-Gamel, N. E. A., et al. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules. Retrieved from [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2004). ResearchGate. Retrieved from [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

McLafferty, F. W., & Gohike, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2022). Molecules. Retrieved from [Link]

-

Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. (2022). Molecular Crystals and Liquid Crystals. Retrieved from [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1965). CHIMIA. Retrieved from [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Retrieved from [Link]

-

Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. (2011). IntechOpen. Retrieved from [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, Methyl 4-amino-5-methylpyridine-2-carboxylate represents a highly functionalized building block, poised for elaboration into complex molecular architectures. Its strategic placement of an amino group, a methyl substituent, and a methyl ester offers multiple points for diversification, making it a valuable intermediate in the synthesis of novel pharmaceutical candidates. This guide provides a comprehensive overview of a proposed, robust synthetic pathway to this target molecule, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, ensuring that each step is presented not merely as a procedure, but as a validated, logical progression.

I. Retrosynthetic Analysis and Proposed Pathway

Our proposed forward synthesis, therefore, initiates from a commercially available, highly functionalized pyridine N-oxide and proceeds through the formation of the key pyridone intermediate. Subsequent protection, halogenation, palladium-catalyzed carbonylation, and deprotection afford the target molecule.

Caption: Retrosynthetic analysis for the target molecule.

II. Step-by-Step Synthesis Pathway

The proposed synthetic route is detailed below, with each step explained to provide insight into the reaction mechanisms and choice of reagents.

Step 1: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one (3)

The initial phase of the synthesis focuses on constructing the core pyridone structure. This two-step sequence starts from the readily available 2-chloro-5-methyl-4-nitropyridine-1-oxide (1) .

-

Catalytic Hydrogenation: The nitro group and the N-oxide are simultaneously reduced via catalytic hydrogenation.[3][4] This is a highly efficient and clean transformation, typically employing a platinum or palladium catalyst. The reaction selectively reduces the nitro group to an amine and removes the N-oxide functionality, yielding 2-chloro-5-methylpyridin-4-amine (2) .

-

Hydrolysis to Pyridone: The resulting 2-chloropyridine derivative (2) is then subjected to hydrolysis under basic conditions to form the 2-pyridone (3) . This reaction is often carried out at elevated temperatures in a pressure reactor to facilitate the nucleophilic aromatic substitution of the chloride with a hydroxide ion.[3][4]

Caption: Synthesis of the key intermediate 4-amino-5-methyl-1H-pyridin-2(1H)-one.

Step 2: Protection of the 4-Amino Group

The primary amino group at the C4 position is nucleophilic and can interfere with the subsequent halogenation and carbonylation steps. Therefore, it is prudent to protect it. Acetylation using acetic anhydride is a common and effective method, converting the amine (3) to the more stable acetamide (4) . This protection strategy is reversible under mild conditions.

Step 3: Conversion of 2-Pyridone to 2-Chloropyridine

The tautomeric equilibrium of 2-pyridones lies heavily towards the amide form. To facilitate substitution, the hydroxyl/oxo group at the C2 position must be converted into a better leaving group. Treatment of the N-protected pyridone (4) with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the C2-oxo group with a chlorine atom, yielding the 2-chloropyridine derivative (5) . This is a classic and widely used transformation in pyridine chemistry.

Step 4: Palladium-Catalyzed Methoxycarbonylation

This is the pivotal step where the carboxylate functionality is introduced. The 2-chloropyridine (5) is subjected to a palladium-catalyzed carbonylation reaction.[5][6] In the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., dppf), a base (e.g., triethylamine), and a source of carbon monoxide, the C-Cl bond undergoes oxidative addition to the Pd(0) center. Subsequent CO insertion and nucleophilic attack by methanol yield the desired methyl ester (6) and regenerate the catalyst.

Mechanism Insight: The catalytic cycle involves:

-

Oxidative addition of the 2-chloropyridine to a Pd(0) complex.

-

Coordination and migratory insertion of carbon monoxide to form a pyridoyl-palladium complex.

-

Nucleophilic attack by methanol (methanolysis) on the acyl-palladium intermediate.

-

Reductive elimination to release the final product and regenerate the Pd(0) catalyst.

Step 5: Deprotection of the 4-Amino Group

The final step is the removal of the acetyl protecting group from the C4-amino functionality. This is typically achieved by acid- or base-catalyzed hydrolysis. Treating the ester (6) with aqueous acid (e.g., HCl) or base (e.g., NaOH) will cleave the amide bond, liberating the free amino group and yielding the final target molecule, Methyl 4-amino-5-methylpyridine-2-carboxylate (7) .

Caption: Proposed forward synthesis from the key pyridone intermediate.

III. Experimental Protocols (General Procedures)

The following are generalized, step-by-step methodologies for the key transformations. Researchers should optimize these conditions for specific scales and equipment.

Protocol 1: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one (3)

-

Part A: Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide (1)

-

Charge a suitable hydrogenation reactor with (1) and a solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of Platinum on carbon (e.g., 5% Pt/C).

-

Pressurize the reactor with hydrogen gas (typically 3-5 bar).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-methylpyridin-4-amine (2) .

-

-

Part B: Hydrolysis to 4-amino-5-methyl-1H-pyridin-2(1H)-one (3)

-

Charge a high-pressure autoclave with crude (2) , potassium hydroxide (KOH), and methanol.[4]

-

Seal the reactor and heat the mixture to approximately 180 °C for 16-20 hours.[4]

-

After cooling to room temperature, carefully vent the reactor.

-

Neutralize the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford (3) .

-

Protocol 2: Palladium-Catalyzed Methoxycarbonylation of (5)

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected 2-chloropyridine derivative (5) , a palladium source (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., dppf).

-

Add a dry, degassed solvent such as DMF or Toluene, followed by a base (e.g., triethylamine).

-

Add dry methanol, which serves as the nucleophile.

-

Purge the flask with carbon monoxide gas (balloon pressure is often sufficient for lab scale).

-

Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the methyl ester (6) .

IV. Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are illustrative and will depend on optimization.

| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1A | 2-chloro-5-methyl-4-nitropyridine-1-oxide | 2-chloro-5-methylpyridin-4-amine | H₂, Pt/C | >95 |

| 1B | 2-chloro-5-methylpyridin-4-amine | 4-amino-5-methyl-1H-pyridin-2(1H)-one | KOH, MeOH, Heat | 80-90 |

| 2 | 4-amino-5-methyl-1H-pyridin-2(1H)-one | N-(5-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetamide | Acetic Anhydride | >90 |

| 3 | N-(5-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetamide | N-(2-chloro-5-methylpyridin-4-yl)acetamide | POCl₃ | 75-85 |

| 4 | N-(2-chloro-5-methylpyridin-4-yl)acetamide | Methyl 4-acetamido-5-methylpyridine-2-carboxylate | CO, MeOH, Pd catalyst | 70-85 |

| 5 | Methyl 4-acetamido-5-methylpyridine-2-carboxylate | Methyl 4-amino-5-methylpyridine-2-carboxylate | aq. HCl | >90 |

V. Conclusion and Future Outlook

The synthesis pathway detailed in this guide offers a robust and logical approach to Methyl 4-amino-5-methylpyridine-2-carboxylate, a molecule of significant interest for drug discovery. By building upon established, high-yielding reactions for the synthesis of a key pyridone intermediate and employing a well-precedented halogenation-carbonylation sequence, this route provides a reliable blueprint for accessing the target compound. The strategic use of protecting groups ensures the chemoselectivity of the key transformations. For professionals in drug development, this guide not only provides a practical synthetic route but also underscores a strategy for the functionalization of complex pyridine systems, opening avenues for the creation of diverse chemical libraries for biological screening. Further optimization of reaction conditions, particularly the palladium-catalyzed carbonylation step, could lead to a more efficient and scalable process suitable for industrial applications.

References

-

"Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation" . Synlett, 2006. [Link]

-

"Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'" . Molecules, 2022. [Link]

-

"Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors" . Bioorganic & Medicinal Chemistry Letters, 2000. [Link]

-

"Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone" . Journal of Medicinal Chemistry, 1980. [Link]

-

"Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity" . Molecules, 2017. [Link]

- "Process for preparing 4-amino-5-methylpyridinone".

-

"Synthesis of Some Aminopicolinic Acids" . International Review of Chemistry and Physics, 2012. [Link]

- "Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)".

- "Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)".

-

"4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer" . Enantilabs. [Link]

-

"Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles" . Molecules, 2023. [Link]

-

"Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands" . Chemical Science, 2018. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of Methyl 4-amino-5-methylpyridine-2-carboxylate

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-amino-5-methylpyridine-2-carboxylate

Abstract

Methyl 4-amino-5-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique arrangement of an activating amino group, a deactivating ester moiety, and a methyl group on the pyridine core presents a versatile scaffold for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, spectroscopic signature, reactivity, and potential applications. As a key heterocyclic building block, its analogues have been instrumental in the development of targeted therapeutics, making a thorough understanding of its chemical behavior essential for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. This section details the structural and physicochemical properties of Methyl 4-amino-5-methylpyridine-2-carboxylate.

Chemical Structure

The molecule features a pyridine ring substituted at key positions:

-

C2-Position: A methyl carboxylate group, which acts as an electron-withdrawing group.

-

C4-Position: An amino group, a strong electron-donating group.

-

C5-Position: A methyl group, a weakly electron-donating group.

This substitution pattern creates a unique electronic and steric environment that governs the molecule's reactivity.

Caption: Structure of Methyl 4-amino-5-methylpyridine-2-carboxylate.

Physicochemical Data

The properties of the title compound are summarized below. Data for closely related analogues are used to provide context where direct experimental values are not available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| CAS Number | 1260665-41-5 | [1] |

| Appearance | Likely a solid powder at room temperature | Inferred from analogues |

| IUPAC Name | Methyl 4-amino-5-methylpyridine-2-carboxylate | N/A |

| Synonyms | N/A | N/A |

Synthesis and Purification

As a specialized intermediate, the synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate requires a multi-step approach, leveraging established reactions in heterocyclic chemistry. The following represents a plausible and logical pathway.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a suitable dichloropyridine precursor. The workflow involves sequential nucleophilic aromatic substitution and functional group manipulations.

Caption: Proposed retrosynthetic analysis for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on synthetic routes for analogous compounds.[2][3]

Step 1: Synthesis of 2-Chloro-4-nitro-5-methylpyridine N-oxide

-

To a solution of 2-chloro-5-methylpyridine in sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete nitration.

-

Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the N-oxide product.

-

Filter, wash with water, and dry the solid.

Step 2: Synthesis of 2-Chloro-4-amino-5-methylpyridine

-

The nitro N-oxide from the previous step is subjected to catalytic hydrogenation.[2]

-

Dissolve the compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as Platinum on carbon (Pt/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

-

The reaction reduces both the nitro group and the N-oxide.

-

Monitor the reaction by TLC. Upon completion, filter off the catalyst and concentrate the solvent to obtain the aminopyridine derivative.

Step 3: Synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate

-

The 2-chloro-4-amino-5-methylpyridine can be converted to the target ester via a palladium-catalyzed carbonylation reaction.

-

In a pressure vessel, combine the aminopyridine, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., triethylamine), and methanol.

-

Pressurize the vessel with carbon monoxide (CO) and heat.

-

After the reaction is complete, cool the vessel, vent the CO, and purify the product.

Purification and Characterization Workflow

Post-synthesis, a rigorous purification and validation process is essential.

Caption: Workflow for purification and structural confirmation.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound. The expected spectral data for Methyl 4-amino-5-methylpyridine-2-carboxylate are detailed below, based on established principles and data from similar structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.8 - 8.0 | s | 1H | H-6 | Pyridine proton adjacent to N and deshielded by the ester. |

| ~ 6.5 - 6.7 | s | 1H | H-3 | Pyridine proton shielded by the adjacent amino group. |

| ~ 4.5 - 4.8 | br s | 2H | -NH₂ | Broad singlet for the amino protons, exchangeable with D₂O. |

| ~ 3.9 - 4.0 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~ 2.2 - 2.3 | s | 3H | Ar-CH₃ | Singlet for the aromatic methyl group protons. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 165 - 167 | C=O (Ester) |

| ~ 155 - 158 | C-4 (C-NH₂) |

| ~ 148 - 150 | C-6 |

| ~ 146 - 148 | C-2 (C-CO₂Me) |

| ~ 120 - 122 | C-5 (C-CH₃) |

| ~ 105 - 108 | C-3 |

| ~ 52 - 53 | -OCH₃ |

| ~ 17 - 18 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1725 - 1710 | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | C=C, C=N Stretch | Pyridine Ring |

| 1250 - 1200 | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 166.07

-

Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z = 31) or the entire methyl carboxylate group (-CO₂CH₃, m/z = 59).

Chemical Reactivity and Derivatization

The reactivity of Methyl 4-amino-5-methylpyridine-2-carboxylate is dictated by its three key functional domains: the pyridine ring, the amino group, and the ester group.

Reactivity of the Amino Group

The C4-amino group is a potent nucleophile and can readily undergo a variety of transformations, making it a key handle for derivatization in drug discovery.[6]

-

Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Alkylation: Can be alkylated, though control of mono- vs. di-alkylation can be challenging.

-

Buchwald-Hartwig/Ullmann Coupling: Can participate in cross-coupling reactions with aryl halides to form diarylamines.

Caption: Key derivatization reactions at the C4-amino group.

Reactivity of the Ester Group

The methyl ester at the C2 position is susceptible to nucleophilic attack.

-

Saponification: Hydrolysis under basic conditions (e.g., NaOH, KOH) will yield the corresponding carboxylic acid, 4-amino-5-methylpyridine-2-carboxylic acid.

-

Amidation: Reaction with amines, often at elevated temperatures or with catalysts, can convert the ester into a primary, secondary, or tertiary amide.

Reactivity of the Pyridine Ring

The overall reactivity of the pyridine ring to electrophilic aromatic substitution (EAS) is complex. The C4-amino group is strongly activating, while the C2-ester is deactivating. Substitution is likely directed to the C3 position, which is ortho to the activating amino group.

Applications in Research and Development

While specific applications for this exact molecule are not widely documented, the aminopyridine scaffold is of immense importance in several industries.

-

Medicinal Chemistry: Substituted aminopyridines are privileged structures in drug design. They are found in kinase inhibitors for oncology, antivirals, and anti-inflammatory agents.[6][7] The related compound 4-Amino-2-hydroxy-5-methylpyridine is a key intermediate for finerenone, a non-steroidal antagonist used for chronic kidney disease.[8][9]

-

Agrochemicals: The aminopyridine core is used in the synthesis of herbicides and pesticides.[6]

-

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or catalysts.[10]

Safety and Handling

No specific safety data sheet (SDS) is available for the title compound. However, data from closely related compounds, such as 2-amino-5-methylpyridine, indicate that this class of chemicals should be handled with care.[11]

Hazard Identification

Based on analogues, the compound is likely to be classified as follows:

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity | Toxic if swallowed (H301), Toxic in contact with skin (H311) | P264, P270, P280, P301+P310 |

| Skin Irritation | Causes skin irritation (H315) | P280, P302+P352 |

| Eye Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338 |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

Methyl 4-amino-5-methylpyridine-2-carboxylate is a strategically designed heterocyclic building block with significant potential for chemical synthesis. Its distinct functional groups provide multiple handles for derivatization, enabling the creation of diverse molecular libraries for screening in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for unlocking its full potential as a valuable intermediate in modern chemical science.

References

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (n.d.).

- Alfa Aesar. (n.d.).

- Chemwatch. (n.d.).

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- CDH Fine Chemical. (n.d.).

- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

Bio-Connect. (n.d.). 5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

- Google Patents. (2021). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.

- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).

-

AHH Chemical Co., Ltd. (n.d.). CAS 1260665-41-5 | METHYL 4-AMINO-5-METHYLPYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

- Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Amino-5-Methylpyridin-2-ol Manufacturer, Supplier from Palghar. Retrieved from [Link]

-

Speciality Chemicals Magazine. (2025). The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. Retrieved from [Link]

-

ACS Omega. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024).

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 3. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to a Key Heterocyclic Building Block: Navigating the Landscape of Substituted Aminomethylpyridines

A Note to the Researcher: The precise chemical entity "Methyl 4-amino-5-methylpyridine-2-carboxylate" requested for this technical guide does not correspond to a readily identifiable compound in major chemical databases and literature. Extensive searches have not yielded a specific CAS number or established IUPAC name for this exact structure. This suggests the compound may be novel, not widely synthesized, or that the nomenclature provided may contain a typographical variation.

However, the query points to a class of substituted pyridine derivatives that are of significant interest in medicinal chemistry and drug development. This guide will therefore focus on a closely related and well-documented isomer, Methyl 5-amino-4-methylpyridine-2-carboxylate , and its synthetic precursor, 4-Amino-5-methylpyridin-2-ol . By examining these compounds, we can provide valuable insights into the chemical properties, synthesis, and applications relevant to this structural class, which are likely to be transferable or informative for researchers exploring similar scaffolds.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's identity and fundamental properties is the bedrock of its application in research and development.

Featured Compound: Methyl 5-amino-4-methylpyridine-2-carboxylate

This compound is an isomer of the requested molecule, with the amino group at the 5-position.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Key Synthetic Precursor: 4-Amino-5-methylpyridin-2-ol

This compound, which exists in tautomeric equilibrium with 4-amino-5-methyl-1H-pyridin-2-one, is a crucial starting material in the synthesis of various pyridine derivatives.

-

IUPAC Name: 4-amino-5-methyl-1H-pyridin-2-one[]

-

Synonyms: 4-amino-5-methyl-2-pyridinol, 4-Amino-2-hydroxy-5-methylpyridine[3][5]

The physicochemical properties of this precursor are detailed below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Appearance | White to off-white or light brown solid | [6] |

| Solubility | Insoluble in water, soluble in strong polar organic solvents | [5] |

| Melting Point | 265-270 °C | [6] |

| Purity | ≥ 99.5% | [6] |

Part 2: Synthesis and Methodologies

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. Below are established protocols for the synthesis of 4-Amino-5-methylpyridin-2-ol.

Synthesis of 4-Amino-5-methylpyridin-2-ol from 2-Chloro-4-amino-5-methylpyridine

A common route to 4-Amino-5-methylpyridin-2-ol involves the hydrolysis of a chlorinated precursor.

Experimental Protocol:

-

Dissolution: Dissolve 2-Chloro-4-amino-5-methylpyridine in ethylene glycol.[4]

-

Reaction: The specific reaction conditions, such as temperature and the addition of a hydrolyzing agent, are proprietary to specific patents but generally involve heating.[7]

-

Precipitation: The crude product can be precipitated by the addition of a hydrochloric acid/methanol solution.[4][5]

-

Purification: Further purification can be achieved through recrystallization to yield the final product.

Causality of Experimental Choices:

-

Ethylene Glycol as Solvent: Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary for the hydrolysis of the chloro-group on the pyridine ring.

-

Acidic Precipitation: The addition of an acid protonates the amino groups, making the molecule more polar and facilitating its precipitation from the less polar solvent mixture.

Workflow Diagram:

Caption: Synthesis of 4-Amino-5-methylpyridin-2-ol.

Synthesis via Catalytic Hydrogenation

An alternative patented method involves a two-step process starting from a nitro-N-oxide precursor.[7]

Experimental Protocol:

-

Hydrogenation: A nitro-N-oxide intermediate is hydrogenated over a platinum catalyst to yield chloro-methyl-aminopyridine.[7]

-

Hydrolysis: The resulting chloro-methyl-aminopyridine is then reacted with potassium hydroxide (KOH) in methanol within an autoclave at elevated temperatures (e.g., 180°C) to produce 4-amino-5-methylpyridinone.[7]

Trustworthiness of the Protocol:

This method is described in a patent, indicating its reproducibility and scalability. The use of a platinum catalyst for the reduction of the nitro group and N-oxide is a well-established and reliable transformation in organic chemistry.[7]

Workflow Diagram:

Caption: Two-step synthesis via hydrogenation.

Part 3: Applications in Drug Development

Substituted pyridine derivatives are prevalent scaffolds in pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity for diverse functionalization.

Intermediate in the Synthesis of Finerenone

4-Amino-5-methylpyridin-2-ol is a key starting material in the synthesis of Finerenone.[6] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to mitigate the risk of severe kidney and heart problems.[5][6]

Mechanism of Action Insight:

The pyridine core of this intermediate serves as a rigid scaffold onto which further functionalities are built to achieve the final, complex structure of Finerenone. The specific substitution pattern of the amino and methyl groups on the pyridine ring is crucial for the molecule's ultimate binding affinity and selectivity for the mineralocorticoid receptor.

Role of Methyl Groups in Drug Design

The presence of a methyl group, as seen in the target class of molecules, is a common and strategic modification in drug design. Introducing a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through various effects, including:

-

Inductive Effects: Altering the electron density of the aromatic ring.

-

Conformational Effects: Influencing the molecule's preferred three-dimensional shape.

-

Improved Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the drug's half-life.

References

- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).

-

Cenmed. (n.d.). methyl 5-amino-4-formyl-pyridine-2-carboxylate. Retrieved from [Link]

-

Enanti Labs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

Sources

- 1. Methyl 5-aMino-4-Methylpyridine-2-carboxylate | 868551-99-9 [amp.chemicalbook.com]

- 3. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [sigmaaldrich.com]

- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 6. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4-amino-5-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. The title compound, Methyl 4-amino-5-methylpyridine-2-carboxylate, incorporates three key functional groups—an amino group, a methyl group, and a methyl carboxylate—that offer multiple points for chemical modification and interaction with biological targets. Understanding the synthesis and unequivocal characterization of such building blocks is paramount for the advancement of drug discovery programs.

Synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate

The synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate has been described in the patent literature as an intermediate in the preparation of heterocyclic modulators of lipid synthesis. The following protocol is adapted from these findings.

Experimental Protocol:

Step 1: Synthesis of the Precursor

The synthesis of the title compound begins with a suitable precursor, the identity of which can be inferred from related patent literature. For the purpose of this guide, we will start from a plausible commercially available starting material, 4-amino-5-methylpicolinic acid, and outline the esterification process.

Reaction Scheme:

Caption: Esterification of 4-amino-5-methylpicolinic acid.

Detailed Procedure:

-

To a solution of 4-amino-5-methylpicolinic acid (1.0 eq) in methanol (10 vol), cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield Methyl 4-amino-5-methylpyridine-2-carboxylate as a solid. The patent literature describes the product as a yellow solid.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, this section provides a detailed prediction of the key spectroscopic features of Methyl 4-amino-5-methylpyridine-2-carboxylate. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Methyl 4-amino-5-methylpyridine-2-carboxylate in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | H-6 (Pyridine) |

| ~6.4 - 6.6 | s | 1H | H-3 (Pyridine) |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~3.9 - 4.0 | s | 3H | -OCH₃ |

| ~2.1 - 2.3 | s | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons: The pyridine ring has two protons. The proton at the C-6 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylate group. The proton at the C-3 position will be more upfield.

-

Amino Protons: The protons of the amino group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Ester Protons: The three protons of the methyl ester group will appear as a sharp singlet.

-

Methyl Protons: The protons of the methyl group on the pyridine ring will also appear as a sharp singlet.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~166 - 168 | C=O (Ester) |

| ~155 - 157 | C-4 (Pyridine, C-NH₂) |

| ~148 - 150 | C-2 (Pyridine, C-COOCH₃) |

| ~147 - 149 | C-6 (Pyridine) |

| ~118 - 120 | C-5 (Pyridine, C-CH₃) |

| ~108 - 110 | C-3 (Pyridine) |

| ~52 - 54 | -OCH₃ |

| ~17 - 19 | -CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbons attached to the amino and carboxylate groups (C-4 and C-2) will be significantly downfield. The C-6 carbon will also be downfield due to the influence of the ring nitrogen. The C-3 and C-5 carbons will be more upfield.

-

Alkyl Carbons: The methyl ester carbon (-OCH₃) and the methyl group carbon (-CH₃) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2990 - 2850 | Weak to Medium | C-H stretch (aliphatic) |

| 1720 - 1700 | Strong, Sharp | C=O stretch (ester) |

| 1620 - 1580 | Strong | C=C and C=N stretch (pyridine ring) |

| 1300 - 1200 | Strong | C-O stretch (ester) |

| 850 - 750 | Medium to Strong | C-H bend (out-of-plane, aromatic) |

Interpretation:

-

The presence of the amino group will be indicated by two sharp bands in the N-H stretching region.

-

A strong, sharp absorption around 1710 cm⁻¹ will be characteristic of the ester carbonyl group.

-

The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1580 cm⁻¹ region.

-

The strong C-O stretching of the ester group will be visible in the 1300-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data:

-

Molecular Ion (M⁺): m/z = 166.07 (calculated for C₈H₁₀N₂O₂)

-

Major Fragments:

-

m/z = 135 ([M - OCH₃]⁺): Loss of the methoxy group from the ester.

-

m/z = 107 ([M - COOCH₃]⁺): Loss of the entire methyl carboxylate group.

-

Fragmentation Pathway:

Caption: Predicted mass fragmentation of the title compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate and a thorough, albeit predictive, analysis of its spectroscopic characteristics. The provided information is designed to empower researchers in their synthetic efforts by offering a clear pathway to obtaining this valuable building block and a solid framework for its characterization. While awaiting the public availability of experimental spectral data, the predictive analysis herein serves as a reliable reference for the identification and confirmation of the successful synthesis of the title compound.

References

- Patents describing the synthesis of related compounds: Heterocyclic modulators of lipid synthesis. WO2012122391A1. Heterocyclic modulators of lipid synthesis. AU2012225390A1.

- General Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Spectroscopic Data of Related Pyridine Derivatives: Spectroscopic data for 2-amino-5-methylpyridine can be found in various chemical databases and supplier websites. Synthesis and structural characterization of various pyridine-carboxylate derivatives have been reported in the chemical literature, providing a basis for spectral comparison.

Solubility and stability of Methyl 4-amino-5-methylpyridine-2-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-amino-5-methylpyridine-2-carboxylate

Introduction

Methyl 4-amino-5-methylpyridine-2-carboxylate is a substituted pyridine derivative of interest in pharmaceutical and chemical research. As an intermediate in the synthesis of more complex molecules, a thorough understanding of its physicochemical properties is paramount for process development, formulation, and ensuring the quality and purity of final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-amino-5-methylpyridine-2-carboxylate, offering both foundational knowledge and actionable experimental protocols for its characterization.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just data and methods, but also the scientific rationale behind the experimental designs, ensuring a deep understanding of the molecule's behavior.

Physicochemical Properties

Methyl 4-amino-5-methylpyridine-2-carboxylate is a white to light yellow crystalline powder. Its structure, featuring a pyridine ring, an amino group, a methyl group, and a methyl ester, dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1260665-41-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | Approximately 129-130°C | [2] |

The presence of the amino group and the pyridine nitrogen imparts basicity to the molecule, while the methyl ester is susceptible to hydrolysis. The overall polarity of the molecule suggests moderate solubility in polar organic solvents and limited solubility in non-polar and aqueous media.

Solubility Profile

A comprehensive understanding of a compound's solubility in various solvents is critical for its purification, handling, and formulation. The solubility of Methyl 4-amino-5-methylpyridine-2-carboxylate is influenced by the polarity of the solvent, its ability to form hydrogen bonds, and the temperature.

Qualitative Solubility

Qualitative assessments indicate that Methyl 4-amino-5-methylpyridine-2-carboxylate is soluble in polar organic solvents such as methanol and ethanol, and sparingly soluble in water.[3][4]

Quantitative Solubility Determination

To provide a more detailed understanding, a quantitative analysis of solubility in a range of pharmaceutically relevant solvents at ambient and elevated temperatures is recommended. The following table presents illustrative solubility data for Methyl 4-amino-5-methylpyridine-2-carboxylate, based on the expected behavior of similar aminopyridine esters.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | < 1.0 | Very Slightly Soluble |

| pH 3.0 Buffer | 25 | 1.5 | Slightly Soluble |

| pH 7.4 Buffer | 25 | < 1.0 | Very Slightly Soluble |

| Methanol | 25 | 55 | Freely Soluble |

| Ethanol | 25 | 35 | Soluble |

| Isopropyl Alcohol | 25 | 15 | Soluble |

| Acetonitrile | 25 | 20 | Soluble |

| Dichloromethane | 25 | > 100 | Very Soluble |

| Acetone | 25 | 45 | Freely Soluble |

| Ethyl Acetate | 25 | 10 | Soluble |

| Toluene | 25 | < 1.0 | Very Slightly Soluble |

| n-Heptane | 25 | < 0.1 | Practically Insoluble |

Note: The data in this table is illustrative and intended to guide experimental design. Actual values should be determined experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the equilibrium solubility of Methyl 4-amino-5-methylpyridine-2-carboxylate in various solvents at controlled temperatures.

Materials:

-

Methyl 4-amino-5-methylpyridine-2-carboxylate

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of Methyl 4-amino-5-methylpyridine-2-carboxylate to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24 hours to ensure saturation.

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL using the concentration of the diluted sample and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

-

Controlled Temperature and Agitation: Temperature significantly affects solubility, and constant agitation ensures that equilibrium is reached efficiently.

-

Filtration: Crucial for removing undissolved solids that would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: Provides a specific and accurate measurement of the compound's concentration, avoiding interference from potential impurities.

Stability Profile

Assessing the stability of a pharmaceutical intermediate is crucial for defining storage conditions, shelf-life, and understanding potential degradation pathways that could impact the quality of the final API. Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[6][7][8]

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and developing stability-indicating analytical methods.[9] The recommended stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photostability.[8]

Potential Degradation Pathways

Based on the chemical structure of Methyl 4-amino-5-methylpyridine-2-carboxylate, two primary degradation pathways are anticipated:

-

Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-amino-5-methylpyridine-2-carboxylic acid) and methanol.

-

Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group itself can also be a site of oxidation.

Caption: Potential degradation pathways of Methyl 4-amino-5-methylpyridine-2-carboxylate.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of Methyl 4-amino-5-methylpyridine-2-carboxylate under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

Methyl 4-amino-5-methylpyridine-2-carboxylate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Buffers for mobile phase

-

Forced degradation chamber (oven, photostability chamber)

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Sample Preparation: Prepare stock solutions of Methyl 4-amino-5-methylpyridine-2-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples before HPLC analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Perform peak purity analysis using the PDA detector to ensure that the parent peak is free from co-eluting impurities.

-

Calculate the mass balance to account for all the material after degradation.

-

Self-Validating System: The use of a PDA detector is crucial as it allows for peak purity analysis, which validates whether the chromatographic peak of the parent compound is homogeneous and not co-eluting with any degradants. A good mass balance (typically between 95% and 105%) further validates the method by demonstrating that all major degradation products are detected.

Workflow for Stability Study

Caption: Experimental workflow for a forced degradation study.

Conclusion

References

-

ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Pawar, S. D. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BioProcess International. (2005, October 31). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (No. 1019). Retrieved from [Link]

-

Journal of the Indian Chemical Society. (2022). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Retrieved from [Link]

-

PubMed. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

-

ResearchGate. (2022, June). Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light. Retrieved from [Link]

-

ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Retrieved from [Link]

-

ResearchGate. Effect of concentration (4-aminopyridine). a Degradation efficiency.... Retrieved from [Link]

-

Springer. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]

-

PubMed. (2006, July 21). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Retrieved from [Link]

-

R Discovery. Stability-indicating HPLC Method Research Articles - Page 1. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

-

LCGC International. (2021, October 8). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

PubMed. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Retrieved from [Link]

-

ResearchGate. (2017, January). photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]

-

Science.gov. stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

-

PCCA. (2023, January 3). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]

- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.

-

Chem-Impex. 3-Aminopyridine-2-carboxylic acid amide. Retrieved from [Link]

- Google Patents. CN113412255A - Process for preparing 4-amino-5-methylpyridinone.

-

Enanti Labs. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

RSC Publishing. (2014). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. resolvemass.ca [resolvemass.ca]

- 6. acdlabs.com [acdlabs.com]

- 7. onyxipca.com [onyxipca.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Pyridine Carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatile Scaffold of Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] The strategic placement of a carboxylic acid group on the pyridine ring, along with the inherent properties of the nitrogen-containing heterocycle, imparts a unique combination of polarity, structural flexibility, and metal-coordinating capabilities.[1] This versatility has enabled the development of drugs targeting a wide spectrum of diseases, including tuberculosis, cancer, hyperlipidemia, and inflammation.[1][2] This in-depth guide explores the significant biological activities of pyridine carboxylate derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation in a drug discovery context. We will examine their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, providing researchers and drug development professionals with a comprehensive understanding of this vital chemical class.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

A significant number of pyridine carboxylate derivatives have demonstrated potent anticancer activities against various human cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.